molecular formula C16H16BrClFN3OS2 B6487062 5-bromo-N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1215722-12-5

5-bromo-N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B6487062
CAS No.: 1215722-12-5
M. Wt: 464.8 g/mol
InChI Key: XPBOHPFQXPTNLB-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C16H16BrClFN3OS2 and its molecular weight is 464.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.95907 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrFN3OS2.ClH/c1-20(2)7-8-21(15(22)12-5-6-14(17)23-12)16-19-11-4-3-10(18)9-13(11)24-16;/h3-6,9H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBOHPFQXPTNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(S3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on available literature.

The compound has the following chemical characteristics:

  • Molecular Formula : C18_{18}H21_{21}BrClN3_3O2_2S2_2
  • Molecular Weight : 490.9 g/mol
  • CAS Number : 1215548-71-2

Research indicates that this compound may act as an inhibitor of the YAP/TAZ-TEAD interaction, which is significant in various cellular processes including proliferation and survival. The inhibition of this pathway can potentially lead to therapeutic effects in conditions such as malignant mesothelioma .

Anticancer Properties

A notable study highlighted the compound's efficacy against cancer cell lines. It demonstrated significant cytotoxicity in vitro, particularly against mesothelioma cells, suggesting its potential as an anticancer agent. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis .

G Protein-Coupled Receptor (GPCR) Interaction

The compound's interaction with GPCRs has been explored, indicating its role in modulating signaling pathways associated with various physiological responses. GPCRs are pivotal in drug discovery due to their involvement in numerous diseases . This compound's ability to influence GPCR activity could contribute to its biological effects.

Case Studies

Several case studies have documented the biological effects of similar compounds within the same class. For instance:

  • Study on Benzothiazole Derivatives : A series of benzothiazole derivatives were tested for their anticancer activity, revealing that modifications to the benzothiazole moiety enhanced their efficacy against specific cancer types .
  • In Vivo Studies : Animal models treated with related thiophene carboxamides showed reduced tumor growth rates and improved survival outcomes compared to controls, supporting the hypothesis that these compounds can effectively target tumorigenic processes .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Study ReferenceBiological ActivityKey Findings
AnticancerInhibits YAP/TAZ-TEAD interaction; cytotoxic to mesothelioma cells.
GPCR ModulationInfluences signaling pathways; potential therapeutic target for metabolic disorders.
AntitumorEnhanced efficacy observed in modified benzothiazole derivatives.
In Vivo EfficacyReduced tumor growth and improved survival in animal models.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Recent studies have highlighted the compound's efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. The compound's structure suggests it may interfere with bacterial enzyme systems, making it a candidate for developing new antimicrobial agents .

Cancer Research:
The compound has shown promise in inhibiting cancer cell proliferation. Its mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis. For instance, research indicates that it can induce apoptosis in specific cancer cell lines, such as breast and colon cancer cells .

Neuropharmacology

Tau Protein Imaging:
In neurodegenerative diseases like Alzheimer's, tau protein aggregation is a hallmark. The compound has been investigated for its potential as a tracer in imaging studies aimed at visualizing tau pathology in vivo, which could aid in early diagnosis and treatment monitoring .

Neuroprotective Effects:
Preliminary studies suggest that the compound may exhibit neuroprotective properties, potentially offering therapeutic avenues for conditions like Parkinson's disease. Its ability to cross the blood-brain barrier enhances its suitability for central nervous system applications .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thiophene and benzothiazole moieties have been explored to enhance potency and selectivity against target enzymes or receptors. This ongoing research is essential for developing more effective derivatives .

Data Table of Applications

Application AreaSpecific Use CaseFindings/Notes
Antimicrobial ActivityInhibition of resistant bacterial strainsEffective against Gram-positive and Gram-negative bacteria
Cancer ResearchInduction of apoptosis in cancer cellsSignificant reduction in cell viability observed in vitro
NeuropharmacologyImaging tau protein aggregatesPotential use as a diagnostic tracer for Alzheimer's
Neuroprotective EffectsTreatment for neurodegenerative diseasesShows promise in protecting neuronal cells from degeneration

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, indicating its potential as an alternative treatment option for resistant infections.

Case Study 2: Cancer Cell Line Testing
In vitro testing on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell proliferation, suggesting its mechanism involves targeting specific pathways related to tumor growth.

Case Study 3: Tau Imaging Research
Research utilizing animal models indicated that the compound could effectively bind to tau aggregates, providing clarity on its role as a potential imaging agent for neurodegenerative diseases.

Q & A

Q. Optimization Tips :

  • Use catalytic DMAP for amidation to reduce side reactions.
  • Purify intermediates via flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address structural ambiguities?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using 2D techniques (COSY, HMBC). The benzothiazole C-2 proton appears as a singlet (~δ 8.2 ppm), while the dimethylaminoethyl group shows a triplet for N-CH₂ (δ 2.4–2.6 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error. Fragmentation patterns should align with the benzothiazole-thiophene cleavage.
  • XRD (if crystalline) : Resolve stereoelectronic effects at the carboxamide linkage.

Q. Ambiguity Resolution :

  • Overlapping signals in the aromatic region (δ 6.8–7.5 ppm) can be resolved via NOESY to confirm spatial proximity of substituents .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 5-bromo and 6-fluoro substituents on biological activity?

Methodological Answer:

  • Analog Synthesis : Replace bromo with chloro/iodo and fluoro with H/CF₃ to assess halogen-dependent activity. Use Suzuki coupling for diversity .
  • Biological Assays :
    • Antimicrobial : Test against Gram+/Gram- bacteria (MIC via broth microdilution).
    • Anticancer : Use MTT assays on cell lines (e.g., HeLa, MCF-7).
  • Data Analysis : Compare IC₅₀ values and correlate with substituent electronegativity/hydrophobicity. For example, bulky halogens (e.g., Br vs. Cl) may enhance DNA intercalation .

Q. Mitigation Strategies :

  • Salt Formulation : Test alternate counterions (e.g., mesylate vs. hydrochloride) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to enhance aqueous stability .

Advanced: What mechanistic hypotheses explain the compound’s antitrypanosomal activity, and how can they be validated?

Methodological Answer:
Hypotheses :

Inhibition of trypanothione reductase (TR) via competitive binding at the NADPH site.

Disruption of mitochondrial membrane potential.

Q. Validation Steps :

  • Enzyme Assays : Measure TR activity (UV-Vis at 340 nm for NADPH consumption). Compare with control inhibitors (e.g., clomipramine) .
  • Flow Cytometry : Use JC-1 dye to assess mitochondrial depolarization in T. cruzi epimastigotes.

Data Interpretation :
A >50% reduction in TR activity at 1 μM supports Hypothesis 1. Synergy with mitochondrial disruptors (e.g., oligomycin) validates Hypothesis 2 .

Basic: What are the best practices for handling and storing this compound to ensure stability in long-term studies?

Methodological Answer:

  • Storage : Keep at −20°C in amber vials under argon. Desiccate with silica gel to prevent hydrolysis.
  • Handling : Reconstitute in anhydrous DMSO (freshly distilled) for in vitro assays. Avoid freeze-thaw cycles (>3 cycles degrades purity by ~15% via HPLC) .

Advanced: How can computational modeling (e.g., molecular docking) guide the optimization of this compound for selective kinase inhibition?

Methodological Answer:

  • Target Selection : Screen against kinase databases (e.g., PDB) prioritizing ATP-binding pockets with hydrophobic residues (e.g., EGFR T790M).
  • Docking Workflow :
    • Prepare ligand (GAFF force field) and receptor (AMBER).
    • Run AutoDock Vina with flexible side chains.
    • Validate top poses via MD simulations (100 ns, NPT ensemble).

Q. Key Parameters :

  • ∆G < −9 kcal/mol suggests strong binding.
  • Hydrogen bonds with hinge regions (e.g., Met793 in EGFR) enhance selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.